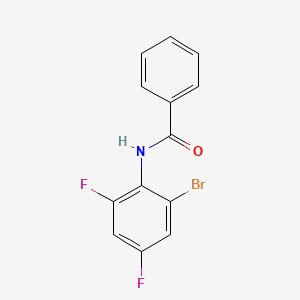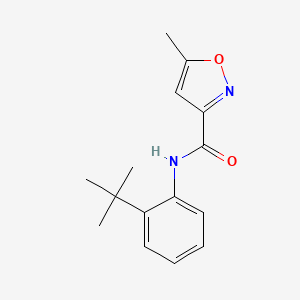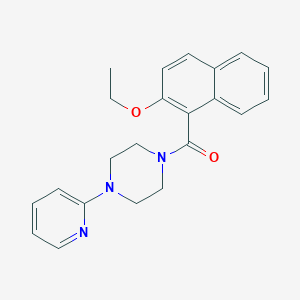![molecular formula C12H22N2O2 B4430885 2-methyl-N-[3-(4-morpholinyl)propyl]cyclopropanecarboxamide](/img/structure/B4430885.png)
2-methyl-N-[3-(4-morpholinyl)propyl]cyclopropanecarboxamide
Descripción general
Descripción
2-methyl-N-[3-(4-morpholinyl)propyl]cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that inhibits the breakdown of gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the breakdown of GABA.
Mecanismo De Acción
2-methyl-N-[3-(4-morpholinyl)propyl]cyclopropanecarboxamide inhibits the enzyme GABA-AT, which is responsible for the breakdown of GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. The increase in GABA levels leads to a decrease in neuronal activity, which has been found to have therapeutic effects in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical and clinical studies. The increase in GABA levels leads to a decrease in neuronal activity, which has been found to have therapeutic effects in several neurological and psychiatric disorders. This compound has been found to be well-tolerated in preclinical and clinical studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-[3-(4-morpholinyl)propyl]cyclopropanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GABA-AT, its ability to increase GABA levels in the brain, and its well-established synthesis method. However, this compound also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
2-methyl-N-[3-(4-morpholinyl)propyl]cyclopropanecarboxamide has several potential future directions, including its use as a therapeutic agent for neurological and psychiatric disorders, its use as a research tool to study the role of GABA in the brain, and its use as a starting point for the development of new GABA-AT inhibitors with improved pharmacological properties. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop new GABA-AT inhibitors with improved pharmacological properties.
Aplicaciones Científicas De Investigación
2-methyl-N-[3-(4-morpholinyl)propyl]cyclopropanecarboxamide has been extensively studied in preclinical and clinical studies for its potential therapeutic applications. This compound has been found to be a potent inhibitor of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. The increase in GABA levels has been found to have therapeutic effects in several neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression.
Propiedades
IUPAC Name |
2-methyl-N-(3-morpholin-4-ylpropyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10-9-11(10)12(15)13-3-2-4-14-5-7-16-8-6-14/h10-11H,2-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGBIZYPPZAVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4430806.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4430811.png)
![N-{3-[(benzylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B4430813.png)

![1-[2-(2-isopropylphenoxy)propanoyl]piperidine](/img/structure/B4430823.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4430853.png)

![2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4430866.png)

![N-[3-(acetylamino)phenyl]-4-propoxybenzamide](/img/structure/B4430893.png)

![3-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430897.png)
